Cas no 2108875-84-7 (AZD5363dihydrochloride)

AZD5363dihydrochloride 化学的及び物理的性質
名前と識別子
-
- AZD-5363 HCl salt
- AZD 5363 dihydrochloride - Capivasertib
- AZD5363dihydrochloride
-
- インチ: 1S/C21H25ClN6O2.ClH/c22-15-3-1-14(2-4-15)17(6-12-29)27-20(30)21(23)7-10-28(11-8-21)19-16-5-9-24-18(16)25-13-26-19;/h1-5,9,13,17,29H,6-8,10-12,23H2,(H,27,30)(H,24,25,26);1H/t17-;/m0./s1
- InChIKey: VOFZGQYXTTZETO-LMOVPXPDSA-N
- ほほえんだ: C(C1(CCN(C2N=CN=C3NC=CC=23)CC1)N)(=O)N[C@H](C1C=CC(Cl)=CC=1)CCO.Cl
AZD5363dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
A2B Chem LLC | AY10072-25mg |
AZD5363dihydrochloride |
2108875-84-7 | 99% | 25mg |
$429.00 | 2024-04-20 | |
Axon Medchem | 1859-25mg |
AZD5363 dihydrochloride |
2108875-84-7 | 99% | 25mg |
€300.00 | 2025-03-06 | |
A2B Chem LLC | AY10072-5mg |
AZD5363dihydrochloride |
2108875-84-7 | 99% | 5mg |
$157.00 | 2024-04-20 | |
Axon Medchem | 1859-5 mg |
AZD5363 dihydrochloride |
2108875-84-7 | 99% | 5mg |
€90.00 | 2023-07-10 | |
Axon Medchem | 1859-25 mg |
AZD5363 dihydrochloride |
2108875-84-7 | 99% | 25mg |
€300.00 | 2023-07-10 | |
Axon Medchem | 1859-2 x 5 mg |
AZD5363 dihydrochloride |
2108875-84-7 | 99% | 2 x 5 mg |
€140.00 | 2023-07-10 | |
Axon Medchem | 1859-5mg |
AZD5363 dihydrochloride |
2108875-84-7 | 99% | 5mg |
€90.00 | 2025-03-06 | |
Axon Medchem | 1859-2x5mg |
AZD5363 dihydrochloride |
2108875-84-7 | 99% | 2x5mg |
€140.00 | 2025-03-06 |
AZD5363dihydrochloride 関連文献
-
Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450
-
Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378
-
Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
-
Claudia Piliego,Satria Zulkarnaen Bisri,Maria Antonietta Loi Energy Environ. Sci., 2013,6, 3054-3059
-
Wenxin Lin,Yuanjing Cui,Yu Yang,Quan Hu,Guodong Qian Dalton Trans., 2018,47, 15882-15887
-
Adrian Scaffidi,Keith A. Stubbs,Rebecca J. Dennis,Edward J. Taylor,Gideon J. Davies,David J. Vocadlo,Robert V. Stick Org. Biomol. Chem., 2007,5, 3013-3019
-
Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
-
Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
-
Yuan-Sheng Lee,Nirveek Bhattacharjee,Albert Folch Lab Chip, 2018,18, 1207-1214
AZD5363dihydrochlorideに関する追加情報
AZD5363 Dihydrochloride (CAS No. 2108875-84-7): A Comprehensive Overview
AZD5363 dihydrochloride (CAS No. 2108875-84-7) is a potent and selective inhibitor of the protein kinase B (PKB/AKT) pathway, which plays a critical role in cell proliferation, survival, and metabolism. This compound has garnered significant attention in the field of oncology and drug discovery due to its potential therapeutic applications. The AZD5363 dihydrochloride salt form enhances solubility and bioavailability, making it a preferred choice for preclinical and clinical research.
The AKT inhibitor AZD5363 is particularly notable for its ability to target multiple isoforms of AKT (AKT1, AKT2, and AKT3), which are often dysregulated in various cancers. Researchers have explored its efficacy in breast cancer, prostate cancer, and other malignancies where the PI3K/AKT/mTOR pathway is hyperactivated. The dihydrochloride salt of AZD5363 ensures consistent pharmacokinetic properties, which is crucial for reproducible experimental results.
In recent years, the demand for AZD5363 dihydrochloride CAS 2108875-84-7 has surged, driven by its potential in combination therapies. For instance, studies have investigated its synergistic effects with PARP inhibitors in BRCA-mutated cancers, a topic that aligns with current trends in precision medicine. Additionally, the compound's role in overcoming resistance to conventional chemotherapy has made it a focal point in cancer research.
From a chemical perspective, AZD5363 dihydrochloride exhibits high purity and stability, making it suitable for long-term storage and use in various assays. Its molecular weight and structural characteristics have been well-documented, ensuring accurate dosing in experimental settings. The compound's mechanism of action involves binding to the ATP-binding site of AKT, thereby inhibiting its phosphorylation and downstream signaling.
The pharmaceutical industry has shown keen interest in AZD5363 dihydrochloride due to its potential as a targeted therapy. Clinical trials have demonstrated its tolerability and preliminary efficacy, though further studies are needed to fully elucidate its therapeutic window. The compound's ability to penetrate the blood-brain barrier also opens avenues for research in neurological disorders, another hot topic in contemporary drug development.
For researchers sourcing AZD5363 dihydrochloride CAS No. 2108875-84-7, it is essential to verify the supplier's credentials and the compound's purity. Reputable suppliers provide detailed certificates of analysis (CoA) and ensure compliance with Good Manufacturing Practices (GMP). This is particularly important given the compound's application in sensitive areas like oncology research.
In summary, AZD5363 dihydrochloride represents a promising tool for investigating the AKT pathway and developing novel cancer therapies. Its dihydrochloride salt form offers practical advantages, while its mechanism of action aligns with current trends in targeted and combination therapies. As research progresses, this compound is likely to remain a key player in the quest for more effective cancer treatments.
2108875-84-7 (AZD5363dihydrochloride) 関連製品
- 1240573-14-1(3-[(2-Methylpiperazin-1-yl)methyl]benzonitrile)
- 2060005-28-7(tert-butyl 3-4-(trifluoromethyl)pyrimidin-2-ylazetidine-1-carboxylate)
- 89619-81-8(3-Butenoic acid, 2-amino-, hydrochloride)
- 307529-02-8(6-Bromo-4-hydrazinylquinazoline)
- 1805262-56-9(Methyl 3-(difluoromethyl)-2-iodo-4-nitropyridine-5-acetate)
- 2225176-36-1(3-(Pyridin-2-yl)-5-cyclopropylphenylboronic acid)
- 2171254-22-9((2R)-2-{(1r,4r)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclohexylformamido}pentanoic acid)
- 1823835-61-5(Benzyl (5-fluoroazepan-4-yl)carbamate hydrochloride)
- 851949-11-6(ethyl 5-(3,4-dimethylbenzamido)-3-(4-fluorophenyl)-4-oxo-3H,4H-thieno3,4-dpyridazine-1-carboxylate)
- 887338-47-8(3-Bromo-4-chloro-1-(p-toluenesulfonyl)indole)



